5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
5-Bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a p-tolyl (4-methylphenyl) group. This compound is structurally characterized by:
- Benzamide core: Substituted with bromo (Br) at position 5 and chloro (Cl) at position 2.
- Tetrazole moiety: A 1H-tetrazol-5-yl ring linked to a methyl group, which is further substituted at position 1 with a p-tolyl group.
The tetrazole ring enhances bioactivity, as seen in angiotensin II receptor antagonists like losartan and valsartan, which rely on tetrazole moieties for receptor binding .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c1-10-2-5-12(6-3-10)23-15(20-21-22-23)9-19-16(24)13-8-11(17)4-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNNVPRSNIKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:
-
Bromination and Chlorination: : The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
-
Tetrazole Formation: : The tetrazole ring is formed by reacting p-tolylamine with sodium azide (NaN3) under acidic conditions to yield 1-(p-tolyl)-1H-tetrazole.
-
Coupling Reaction: : The final step involves coupling the brominated and chlorinated benzamide with the tetrazole derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The tetrazole ring can be involved in redox reactions. For example, it can be oxidized using agents like hydrogen peroxide (H2O2) or reduced using hydrazine (N2H4).
-
Coupling Reactions: : The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent.
Oxidation: H2O2, acetic acid as solvent.
Reduction: N2H4, ethanol as solvent.
Coupling: Palladium catalysts, phosphine ligands, toluene as solvent.
Major Products
Substitution: Products with various nucleophiles replacing the halogen atoms.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its halogenated benzene ring and tetrazole moiety make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Tetrazoles are known to mimic carboxylic acids, making them useful in drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Tetrazole derivatives are often explored for their antimicrobial, antifungal, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting or modulating their activity. The halogen atoms may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s structural analogs differ primarily in the substituents on the tetrazole-linked aryl group. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The p-tolyl group in the target compound confers higher lipophilicity compared to methoxy or ethoxy analogs, as methyl is less polar than oxygen-containing substituents .
- Solubility : Methoxy and ethoxy analogs may exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s methyl group reduces polarity .
- Thermal Stability : Tetrazole-containing compounds are generally sensitive to heat and light. The p-tolyl group may slightly enhance stability compared to electron-withdrawing substituents like nitro groups .
Spectral Data Comparison
- NMR Spectroscopy :
- Target Compound : Expected aromatic proton signals (δ 7.2–8.0 ppm for benzamide and p-tolyl) and a singlet for the methyl group (δ ~2.3 ppm) .
- Methoxy Analog : Methoxy protons appear as a singlet at δ 3.77 ppm .
- Triazole Analog (6r) : Distinct downfield shifts for triazole protons (δ 8.65 ppm) compared to tetrazole .
Biological Activity
5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 921054-30-0) is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety, in particular, has been associated with a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.7 g/mol. The presence of both bromine and chlorine atoms in its structure contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrClN5O |
| Molecular Weight | 406.7 g/mol |
| CAS Number | 921054-30-0 |
The biological activity of tetrazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been fully elucidated; however, it is hypothesized to modulate signaling pathways associated with cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies indicate that tetrazole-containing compounds exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Cell Lines Tested :
- Human glioblastoma U251 cells
- Human melanoma WM793 cells
In vitro studies reported an IC50 value indicating effective cytotoxicity against these cell lines, suggesting that the compound may induce apoptosis through mitochondrial pathways or by inhibiting critical signaling cascades involved in cell survival.
Antibacterial Activity
The antibacterial potential of tetrazole derivatives has been widely documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitumor Efficacy : A study on related tetrazole derivatives found that modifications in the phenyl ring significantly affected their cytotoxicity against cancer cell lines. The presence of electron-donating groups was crucial for enhancing activity.
- Antimicrobial Properties : Research on phenylthiazole derivatives revealed comparable antimicrobial activity to standard antibiotics, emphasizing the role of structural components in determining efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
- Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity.
- Tetrazole Ring : Essential for maintaining biological activity across various assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
